7-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}-4-methyl-2H-chromen-2-one
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Overview
Description
7-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)-4-METHYL-2H-CHROMEN-2-ONE is a complex organic compound that features a combination of fluorophenyl, nitro, triazolyl, and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)-4-METHYL-2H-CHROMEN-2-ONE typically involves multi-step organic reactionsThe final step involves the coupling of the triazole derivative with the chromenone moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Studies focus on its interactions with biological targets and its effects on cellular processes .
Medicine
In medicinal chemistry, 7-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)-4-METHYL-2H-CHROMEN-2-ONE is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry
In the industrial sector, the compound is used in the development of advanced materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 7-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering specific biological pathways .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar aromatic structure and are known for their diverse biological activities.
Quinoline Derivatives: These compounds also feature a bicyclic structure and are used in various medicinal applications.
Uniqueness
What sets 7-({1-[(2-FLUOROPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOL-5-YL}OXY)-4-METHYL-2H-CHROMEN-2-ONE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C19H13FN4O5 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
7-[[2-[(2-fluorophenyl)methyl]-5-nitro-1,2,4-triazol-3-yl]oxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C19H13FN4O5/c1-11-8-17(25)29-16-9-13(6-7-14(11)16)28-19-21-18(24(26)27)22-23(19)10-12-4-2-3-5-15(12)20/h2-9H,10H2,1H3 |
InChI Key |
XFHHZBANNMQVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=NC(=NN3CC4=CC=CC=C4F)[N+](=O)[O-] |
Origin of Product |
United States |
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